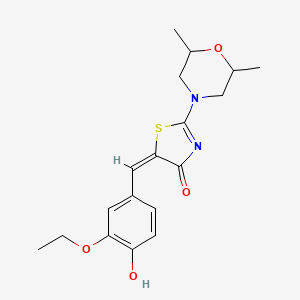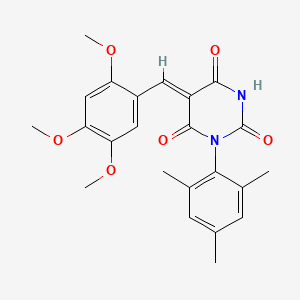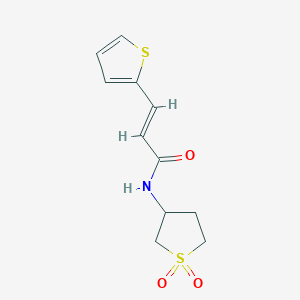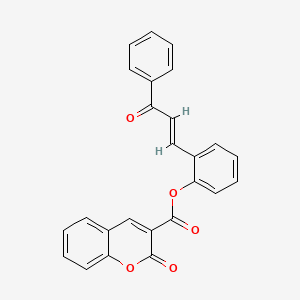
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one, also known as Curcumin, is a naturally occurring compound found in the rhizomes of the Curcuma longa plant. It has been used for centuries in traditional medicine to treat various ailments and has gained significant attention in recent years due to its potential health benefits.
Wirkmechanismus
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one's mechanism of action is complex and involves multiple pathways. It has been shown to inhibit the activation of transcription factors, such as NF-κB, which are involved in the inflammatory response. 1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one also activates various enzymes that are involved in the antioxidant defense system, including superoxide dismutase and catalase.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting the growth of cancer cells, and improving cognitive function. It has also been shown to have a positive effect on cardiovascular health by reducing inflammation and improving lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, high stability, and availability. However, it also has some limitations, including its poor solubility in water and low bioavailability.
Zukünftige Richtungen
There are several future directions for curcumin research, including the development of more effective delivery methods to improve bioavailability, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a natural food preservative.
In conclusion, curcumin is a naturally occurring compound with potential health benefits. Its mechanism of action is complex and involves multiple pathways. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for curcumin research, including the development of more effective delivery methods and the investigation of its potential as a therapeutic agent for various diseases.
Synthesemethoden
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one can be synthesized using various methods, including extraction from the Curcuma longa plant, chemical synthesis, and biotransformation. Chemical synthesis involves the condensation of ferulic acid and vanillin in the presence of a base. Biotransformation involves the use of microorganisms to convert ferulic acid to curcumin.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to have a positive effect on various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17(20)21)6-8-15(11)19/h1-9,19H/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULUHKWHSAQWFE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-3-(2-hydroxy-5-nitro-phenyl)-propenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909776.png)
![3-(2-furylmethyl)-5-methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylpropylidene)hydrazone]](/img/structure/B5909783.png)
![3-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5909795.png)
![5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909805.png)
![5-(4-tert-butylphenyl)-4-[(2-chloro-5-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909813.png)

![5-(4-tert-butylphenyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909816.png)


![5-(4-chlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)


![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)